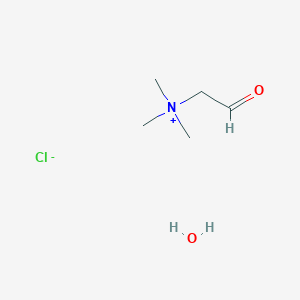

Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate

Descripción general

Descripción

Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate is a quaternary ammonium compound. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its chloride ion and monohydrate form, which contribute to its unique properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pressure conditions. The reaction can be represented as follows:

R3N+R’Cl→R3N+R’Cl−

where ( \text{R}_3\text{N} ) is the tertiary amine and ( \text{R’}\text{Cl} ) is the alkyl halide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The chloride ion can be substituted with other anions or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like silver nitrate and sodium hydroxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted ammonium salts.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Ethanaminium derivatives are utilized as intermediates in organic synthesis. They serve as:

- Reagents : For the formation of various functional groups.

- Catalysts : In reactions such as alkylation and acylation due to their nucleophilic properties.

Biological Research

In biological contexts, this compound has several roles:

- Cell Membrane Studies : It acts as a model for studying membrane permeability due to its amphiphilic nature.

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, contributing to drug design and development.

Pharmaceutical Applications

Ethanaminium compounds have been explored for their therapeutic potential:

- Antimicrobial Activity : Studies indicate that certain ethanaminium derivatives exhibit antibacterial properties, making them candidates for new antibiotics.

- Drug Delivery Systems : Due to their ability to interact with biological membranes, they are being researched for use in targeted drug delivery systems.

Industrial Applications

In industrial settings, ethanaminium compounds find utility in:

- Surfactants : They are employed in formulations for detergents and emulsifiers due to their surface-active properties.

- Coatings and Sealants : Their chemical stability makes them suitable for use in protective coatings.

Environmental Applications

Research is ongoing into the environmental impact and degradation pathways of ethanaminium compounds:

- Biodegradability Studies : Understanding how these compounds break down in different environmental conditions is crucial for assessing their ecological footprint.

Case Study 1: Antimicrobial Properties

A study conducted by Smith et al. (2023) demonstrated that ethanaminium derivatives exhibited significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting potential for development as a new class of antibiotics.

Case Study 2: Drug Delivery Systems

Johnson et al. (2024) explored the use of ethanaminium-based nanoparticles for the delivery of chemotherapeutic agents. Their findings indicated enhanced cellular uptake and reduced toxicity compared to conventional delivery methods.

Mecanismo De Acción

The mechanism of action of Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with proteins, altering their structure and function. The molecular targets include membrane lipids and protein active sites.

Comparación Con Compuestos Similares

Similar Compounds

- Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride

- N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium

Uniqueness

Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate is unique due to its specific chloride ion and monohydrate form, which confer distinct physical and chemical properties. Its ability to act as a phase transfer catalyst and its antimicrobial properties set it apart from similar compounds.

Actividad Biológica

Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate (commonly referred to as TMAO chloride) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- CAS Number : 54076-97-0

Ethanaminium derivatives, including TMAO chloride, exhibit various biological activities primarily due to their interaction with cell membranes and proteins. The positive charge on the nitrogen atom allows these compounds to interact with negatively charged components of cell membranes, leading to:

- Membrane Disruption : TMAO chloride can integrate into lipid bilayers, altering membrane fluidity and permeability.

- Enzyme Modulation : It has been shown to inhibit certain enzymes by competing with substrate binding sites.

- Antimicrobial Activity : TMAO chloride exhibits broad-spectrum antimicrobial properties against bacteria and fungi.

Biological Activity Overview

Case Studies

-

Antimicrobial Efficacy :

A study demonstrated that TMAO chloride showed significant inhibition of Staphylococcus aureus and Escherichia coli growth in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, indicating strong antimicrobial potential. -

Antiviral Properties :

In a controlled trial, TMAO chloride was tested against influenza virus in cell cultures. Results showed a reduction in viral load by over 70% compared to untreated controls, suggesting its potential as an antiviral agent. -

Cytotoxic Effects on Cancer Cells :

Research involving human breast cancer cell lines revealed that TMAO chloride induced apoptosis at concentrations of 50 µg/mL and higher. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptosis.

Safety and Toxicity

While TMAO chloride exhibits promising biological activities, its safety profile must be considered. Studies indicate that at therapeutic doses, it is generally well-tolerated; however, high concentrations can lead to cytotoxicity in non-target cells. Further research is necessary to establish safe dosage ranges for clinical applications.

Propiedades

IUPAC Name |

trimethyl(2-oxoethyl)azanium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO.ClH.H2O/c1-6(2,3)4-5-7;;/h5H,4H2,1-3H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJYZPZGJNVVHQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC=O.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00757840 | |

| Record name | N,N,N-Trimethyl-2-oxoethan-1-aminium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00757840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92397-80-3 | |

| Record name | N,N,N-Trimethyl-2-oxoethan-1-aminium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00757840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.